(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Overview
Description
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol is a complex organic compound with a unique structure. It is a polycyclic compound that contains multiple chiral centers, making it an interesting subject for stereochemistry studies. This compound is part of the steroid family and is known for its biological activity and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is involved in several biochemical reactions. It interacts with enzymes such as 5α-reductase, which converts it from the adrenal hormone dehydroepiandrosterone (DHEA) . This compound also interacts with proteins and other biomolecules, influencing various biochemical pathways. The nature of these interactions includes binding to specific receptors and modulating enzyme activities, which can affect hormone levels and metabolic processes.
Cellular Effects
3beta,6alpha,17beta-Trihydroxy-5alpha-androstane has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have antiproliferative effects against prostate cancer cells through activation of the estrogen receptor beta (ERβ) . Additionally, it can regulate oxytocin neurons and signaling in the hypothalamus, impacting cognitive and stress-relief functions .
Molecular Mechanism
The molecular mechanism of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane involves its binding interactions with biomolecules. It acts as a selective agonist of the ERβ, which leads to various physiological effects . This compound does not bind to the androgen receptor (AR) but has been reported to bind to ERα with lower affinity. These binding interactions result in changes in gene expression and enzyme activities, contributing to its overall effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane can change over time. Studies have shown that this compound is relatively stable, but its degradation products can also have biological activities . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological impact.
Dosage Effects in Animal Models
The effects of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane vary with different dosages in animal models. At lower doses, it can have beneficial effects such as muscle growth and fat reduction . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is involved in several metabolic pathways. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized by enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase . These metabolic pathways influence the levels of various metabolites and play a role in maintaining hormonal balance.
Transport and Distribution
Within cells and tissues, 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is transported and distributed by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in various physiological processes.
Subcellular Localization
The subcellular localization of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it exerts its activity . Understanding its localization helps in elucidating its role in cellular functions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with a precursor molecule that undergoes cyclization reactions to form the polycyclic structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring the effects of chirality on chemical reactivity.
Biology
In biology, this compound is studied for its potential role in cellular processes. It is known to interact with various enzymes and receptors, making it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It is being investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate hormone levels.
Industry
In industry, this compound is used in the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol involves its interaction with specific molecular targets. It binds to receptors and enzymes, altering their activity and leading to various biological effects. The pathways involved include modulation of gene expression and inhibition of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar compound with a hydroxyl group at position 3.
Estradiol: Another steroid with hydroxyl groups at positions 3 and 17.
Testosterone: A steroid with a hydroxyl group at position 17 and a ketone group at position 3.
Uniqueness
What sets (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol apart is its specific arrangement of hydroxyl groups and its unique stereochemistry. This configuration gives it distinct biological activities and makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAZPSYXUKIJIK-JGRZZSDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964317 | |
Record name | Androstane-3,6,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49644-04-4 | |
Record name | 5α-Androstane-3β,6α,17β-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49644-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstane-3,6,17-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049644044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstane-3,6,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.BETA.,6.ALPHA.,17.BETA.-TRIHYDROXY-5.ALPHA.-ANDROSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW83L45JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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